REACTION_CXSMILES
|
C(O[C:4](=[C:7]([C:10]#[N:11])[C:8]#[N:9])[CH2:5][CH3:6])C.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:13][SH:14].C([O-])(=O)C.[K+].O>C(O)C>[CH2:17]([O:16][C:12]([C:13]1[S:14][C:4]([CH2:5][CH3:6])=[C:7]([C:8]#[N:9])[C:10]=1[NH2:11])=[O:15])[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC)=C(C#N)C#N
|
Name
|
|
Quantity
|
168.8 mL
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OCC
|
Name
|
potassium acetate
|
Quantity
|
225.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stir with overhead
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring under nitrogen at rt
|
Type
|
CUSTOM
|
Details
|
Collect the precipitate that forms
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash with 20-25% water/ethanol
|
Type
|
CUSTOM
|
Details
|
dry at rt for 3 d
|
Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1N)C#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |